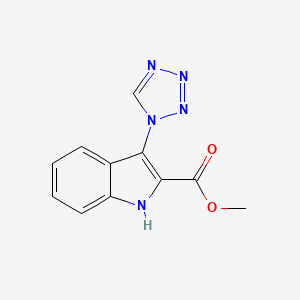

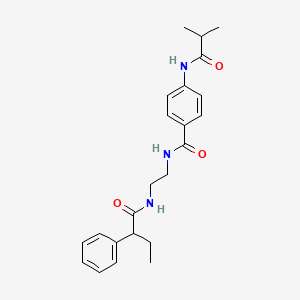

![molecular formula C12H9ClN2O2S2 B2831291 3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 339021-01-1](/img/structure/B2831291.png)

3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile (3-CBS-MITC) is a novel synthetic compound with potential applications in scientific research. It is a small molecule that has recently been used in a variety of studies, including those related to drug discovery, biochemistry, and physiology. This compound has been studied for its potential to act as a potent inhibitor of certain enzymes, as well as its ability to modulate the activity of certain proteins.

Applications De Recherche Scientifique

Structural and Vibrational Studies

A study focused on the structural, topological, and vibrational properties of an isothiazole derivatives series with antiviral activities. The research utilized DFT calculations to study the solvent effects and predict the reactivities and behaviors of these compounds in both gas and aqueous solution phases, highlighting the importance of polarity in facilitating the traversal of biological membranes, which may explain elevated antiviral activities in certain derivatives (Romani et al., 2015).

Electrophilic Quenching and Synthesis

Another study explored the metalation and electrophilic quenching of isoxazoles, presenting a synthetic entry to thioalkyl derivatives. This process highlighted a route to obtain sulfone and sulfoxide derivatives, demonstrating the versatility in synthesizing sulfur-containing compounds and derivatives from isoxazole precursors (Balasubramaniam et al., 1990).

Corrosion Inhibition

Research on the efficiency of triazole derivatives for corrosion inhibition of mild steel in acidic media showed promising results, indicating the potential for these derivatives in protective coatings and materials science. The study found high inhibition efficiencies and discussed the adsorption mechanism, which follows Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Synthesis of Polysubstituted Pyrroles

Research into the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes demonstrated the ability to produce a wide range of substituted pyrroles. This process involves nickel(0) catalysis and highlights the synthetic utility of isothiazole derivatives in accessing complex heterocyclic structures (Miura et al., 2013).

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-3-2-4-10(13)5-9/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFZFCOFXEYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)

![ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2831211.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2831213.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride](/img/structure/B2831214.png)

![5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2831217.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone](/img/structure/B2831227.png)

methanone](/img/structure/B2831228.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831231.png)